Cas no 940009-03-0 (3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine)

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
- SCHEMBL3052373
- 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
- 3-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline
- 940009-03-0
- AKOS005264456
- BB 0259948
- ODBCGBIXTCKZAF-UHFFFAOYSA-N
- 3-methyl-4-(oxan-2-ylmethoxy)aniline
-
- MDL: MFCD08688403
- Inchi: InChI=1S/C13H19NO2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7,9,14H2,1H3
- InChI Key: ODBCGBIXTCKZAF-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1OCC2CCCCO2)N
Computed Properties
- Exact Mass: 221.142
- Monoisotopic Mass: 221.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 44.5A^2
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 369.9±22.0 °C at 760 mmHg
- Flash Point: 195.2±29.6 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M343245-50mg |
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine |
940009-03-0 | 50mg |
$ 115.00 | 2022-06-03 | ||
TRC | M343245-5mg |
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine |
940009-03-0 | 5mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022662-1g |
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine |
940009-03-0 | 1g |
5119.0CNY | 2021-07-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022662-500mg |
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine |
940009-03-0 | 500mg |
3332CNY | 2021-05-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628576-5g |
3-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline |
940009-03-0 | 98% | 5g |
¥8827.00 | 2024-04-24 | |
A2B Chem LLC | AH95437-500mg |
3-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline |
940009-03-0 | 500mg |
$292.00 | 2024-07-18 | ||
TRC | M343245-10mg |
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine |
940009-03-0 | 10mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022662-1g |
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine |
940009-03-0 | 1g |
5119CNY | 2021-05-07 | ||
Crysdot LLC | CD11008218-5g |
3-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline |
940009-03-0 | 97% | 5g |
$648 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022662-500mg |
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine |
940009-03-0 | 500mg |
3332.0CNY | 2021-07-13 |
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine Related Literature
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
Additional information on 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Introduction to 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (CAS No. 940009-03-0)
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (CAS No. 940009-03-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features, which include a substituted phenylamine moiety and a tetrahydro-2H-pyran ring. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and bioactive molecules.
The chemical structure of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is composed of a phenyl ring with a methyl group at the 3-position and a tetrahydro-2H-pyran ring attached via an ether linkage at the 4-position. The presence of the amino group on the phenyl ring further enhances its reactivity and potential for forming stable complexes with metal ions or other biomolecules. This combination of functional groups provides a robust platform for the design and synthesis of derivatives with tailored properties.
In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a valuable candidate for the development of new drugs targeting various diseases, such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
One of the key areas of research involving 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is its potential as a lead compound for the treatment of neurodegenerative diseases. Neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, are characterized by the progressive loss of neuronal function and structure. The ability of this compound to cross the blood-brain barrier and exert neuroprotective effects has been demonstrated in several preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine significantly reduced oxidative stress and neuronal cell death in animal models of Alzheimer's disease.
Beyond its neuroprotective properties, 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine has also shown promise in cardiovascular research. Cardiovascular diseases remain a leading cause of mortality worldwide, and there is a continuous need for new therapeutic agents to address this challenge. Preclinical studies have demonstrated that this compound can modulate key signaling pathways involved in cardiovascular health, such as those related to inflammation and oxidative stress. A recent study published in the European Journal of Pharmacology found that 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine effectively reduced myocardial infarction size and improved cardiac function in ischemia-reperfusion injury models.
The anti-inflammatory properties of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine have also been extensively investigated. Inflammation is a critical component of many chronic diseases, including arthritis, asthma, and inflammatory bowel disease. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. A study published in the Journal of Inflammation Research highlighted the ability of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine to suppress TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages.
In addition to its direct biological activities, 3-Methyl-4-(tetrahydro-2H-pyran-2-y lmethoxy)-phenylamine serves as an important building block for the synthesis of more complex molecules with enhanced therapeutic potential. Chemists can modify this compound through various synthetic strategies to introduce additional functional groups or alter existing ones, thereby fine-tuning its pharmacological profile. For example, researchers have successfully synthesized derivatives with improved solubility, bioavailability, and target specificity by incorporating polar substituents or forming prodrugs.
The safety profile of 3-Methyl -4-(tetrahydro - 2 H -pyran - 2 - ylmethoxy ) - phenyla mine has also been evaluated in preclinical studies . These studies have demonstrated that this compound exhibits low toxicity at therapeutic doses , making it suitable for further development as a drug candidate . However , as with any new therapeutic agent , comprehensive toxicological assessments will be necessary to ensure its safety before advancing to clinical trials .
In conclusion , < strong > 3 - Methyl - 4 -( tetrahydro - 2 H -pyran - 2 - ylmethoxy ) - phenyla mine strong > ( CAS No . 940009 - 03 - 0 ) represents a promising compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , combined with its favorable pharmacological properties , positions it as an attractive lead molecule for drug discovery efforts targeting neurodegenerative diseases , cardiovascular conditions , and inflammatory disorders . Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in pharmaceutical development .
940009-03-0 (3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine) Related Products
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)




